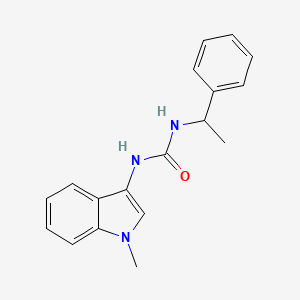![molecular formula C13H13F3N2O2 B2409662 Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate CAS No. 896887-01-7](/img/structure/B2409662.png)
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with trifluoroacetic acid in a methanol-water mixture at 50°C for 2 hours.
Esterification: The benzimidazole derivative is then esterified with methylethyl acetate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mecanismo De Acción
The mechanism of action of Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzimidazole: Shares the trifluoromethyl group but lacks the ester functionality.
2,2’-Bis(trifluoromethyl)benzimidazole: Contains two trifluoromethyl groups, offering different chemical properties.
Uniqueness
Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate is unique due to its combination of the benzimidazole core, trifluoromethyl group, and ester functionality. This combination enhances its stability, bioavailability, and versatility in various applications compared to similar compounds .
Propiedades
IUPAC Name |
propan-2-yl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(2)20-11(19)7-18-10-6-4-3-5-9(10)17-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALWVZXSWUZFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)
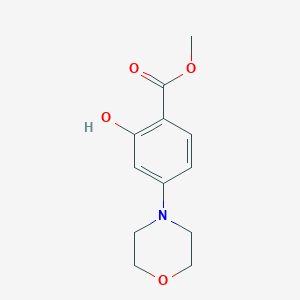
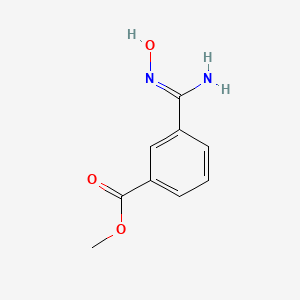
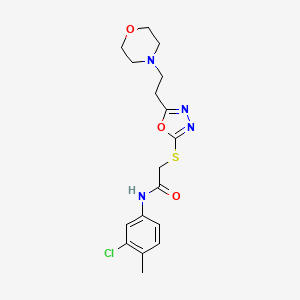
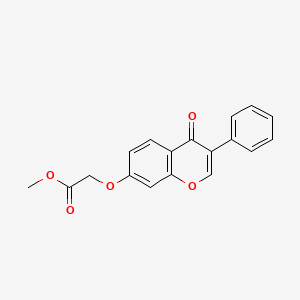
![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)
![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)
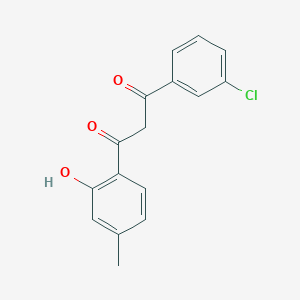
![6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2409594.png)
![3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile](/img/structure/B2409597.png)
![10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2409599.png)
